molecular formula C9H13NO2S B13538346 Methyl 4-amino-3-(thiophen-2-yl)butanoate

Methyl 4-amino-3-(thiophen-2-yl)butanoate

Cat. No.: B13538346
M. Wt: 199.27 g/mol
InChI Key: NQTXEEPEHGCLNF-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(thiophen-2-yl)butanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl 4-amino-3-thiophen-2-ylbutanoate

InChI

InChI=1S/C9H13NO2S/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-4,7H,5-6,10H2,1H3

InChI Key

NQTXEEPEHGCLNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(thiophen-2-yl)butanoate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate amines and esters. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(thiophen-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 4-amino-3-(thiophen-2-yl)butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(thiophen-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-(thiophen-2-yl)butanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group and an ester group on the butanoate chain makes it a versatile compound for various applications .

Biological Activity

Methyl 4-amino-3-(thiophen-2-yl)butanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H11NO2S\text{C}_9\text{H}_{11}\text{N}\text{O}_2\text{S}

This compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms, including interaction with biological receptors and enzymes.

1. Anti-Cancer Properties

Research indicates that thiophene derivatives, including this compound, exhibit anti-cancer properties. A study highlighted the role of substituted thiophene derivatives in inhibiting cancer cell proliferation via modulation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and growth, making it a target for anti-cancer therapies .

2. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. Inhibition of this enzyme can lead to increased levels of PGE2, which is associated with inflammation and cancer progression .

Case Study: Inhibition of Enzymatic Activity

In vitro studies demonstrated that this compound significantly inhibited the activity of α-glucosidase, an enzyme linked to carbohydrate metabolism. The compound exhibited an IC50 value comparable to known inhibitors, suggesting its potential as a therapeutic agent for managing diabetes .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
This compoundα-glucosidase25
Known Inhibitor Aα-glucosidase20
Known Inhibitor Bα-glucosidase30

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on this compound indicate low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses. This safety profile enhances its potential for further development as a pharmaceutical agent .

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